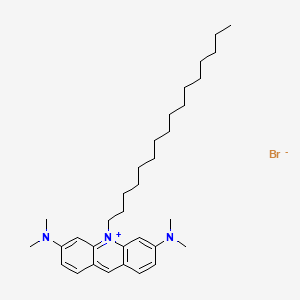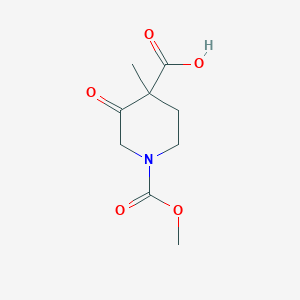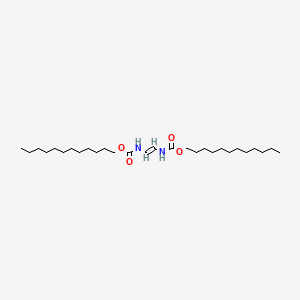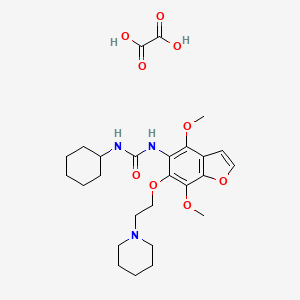
3-Azido-2,5-diphenylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2,5-diphenylpyrazine is a compound belonging to the class of azides and pyrazines. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which can participate in various chemical reactions. Pyrazines, on the other hand, are nitrogen-containing heterocycles that are often found in bioactive molecules. The combination of these two functional groups in this compound makes it a compound of significant interest in both synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,5-diphenylpyrazine typically involves the azidation of 2,5-diphenylpyrazine. One common method is the reaction of 2,5-diphenylpyrazine with sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azido group.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2,5-diphenylpyrazine can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper (Cu) for cycloaddition reactions.
Major Products Formed:
Reduction: Formation of 2,5-diphenylpyrazine-3-amine.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
3-Azido-2,5-diphenylpyrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Azido-2,5-diphenylpyrazine largely depends on the specific reaction it undergoes. For instance, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. In cycloaddition reactions, the azido group forms a triazole ring, which can enhance the stability and bioactivity of the resulting compound .
Comparación Con Compuestos Similares
2,5-Diphenylpyrazine: Lacks the azido group, making it less reactive in certain chemical transformations.
3-Azido-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness: 3-Azido-2,5-diphenylpyrazine is unique due to the presence of both the azido and pyrazine functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
76849-27-9 |
|---|---|
Fórmula molecular |
C16H11N5 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
3-azido-2,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)18-11-14(19-16)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
IIJLRIPFWAMRCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C(=N2)N=[N+]=[N-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)


![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

